molecular formula C14H12N2O2S B2911345 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid CAS No. 919747-26-5

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid

Cat. No. B2911345
CAS RN: 919747-26-5
M. Wt: 272.32
InChI Key: NZYHJAIQZLJSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The closest compound I found is “2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid”. It has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid” includes a pyrrole ring, which is a five-membered aromatic heterocycle .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid” include a molecular weight of 215.25 g/mol and a molecular formula of C13H13NO2 .

Scientific Research Applications

Antibacterial Activity

A study has prepared a new series of compounds related to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid and evaluated them for antibacterial activity. Some of these compounds were also tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes, which are important targets in antibacterial drug discovery .

Monoclonal Antibody Production

Another research found that a derivative of this compound increased monoclonal antibody production in cell cultures. The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate, which are crucial factors in the production and quality control of monoclonal antibodies .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively.

Mode of Action

It is suggested that the compound may bind to the active sites of its target enzymes, inhibiting their function . This interaction could lead to changes in the metabolic pathways regulated by these enzymes.

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of Enoyl ACP Reductase can disrupt fatty acid synthesis, while inhibition of DHFR can affect folate metabolism . The downstream effects of these disruptions can vary, potentially influencing cellular growth and proliferation.

Result of Action

Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . These effects suggest that the compound may have potential applications in biotechnology and medicine.

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-3-4-9(2)16(8)14-15-11-6-5-10(13(17)18)7-12(11)19-14/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYHJAIQZLJSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid

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